molecular formula C12H14N4O2 B14865039 2,4-Dioxo-1-(quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

2,4-Dioxo-1-(quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14865039
M. Wt: 246.27 g/mol
InChI Key: WBXOXEAOMKIZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dioxo-1-((1S,3R,4S)-quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a tetrahydropyrimidine ring fused with a quinuclidine moiety, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1-((1S,3R,4S)-quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-1-((1S,3R,4S)-quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2,4-dioxo-1-((1S,3R,4S)-quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dioxo-1-((1S,3R,4S)-quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: Another heterocyclic compound with a similar structure but different biological activities.

    Quinuclidine derivatives: Compounds with the quinuclidine moiety, exhibiting diverse pharmacological properties.

Uniqueness

2,4-dioxo-1-((1S,3R,4S)-quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific combination of the tetrahydropyrimidine and quinuclidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

1-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C12H14N4O2/c13-5-9-6-16(12(18)14-11(9)17)10-7-15-3-1-8(10)2-4-15/h6,8,10H,1-4,7H2,(H,14,17,18)

InChI Key

WBXOXEAOMKIZRA-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)N3C=C(C(=O)NC3=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.